Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a dihydropyridinone derivative featuring a para-bromophenyl substituent at the 4-position of the heterocyclic ring and a methyl ester group at the 2-position. Dihydropyridinones are structurally related to pyridones, with a partially saturated six-membered ring containing one nitrogen and one ketone oxygen.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 2-[4-(4-bromophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
LMZJSTVUQCWIGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of 4-bromophenylacetic acid, which is then esterified to form methyl 4-bromophenylacetate . This intermediate can be further reacted with appropriate reagents to introduce the dihydropyridinone moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, esterification, and cyclization, followed by purification techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dihydropyridinone Derivatives
Key Observations:
Substituent Effects: The bromophenyl group in the target compound introduces greater molecular weight and lipophilicity compared to chlorophenyl or cyanophenyl analogs. Bromine’s larger atomic radius may enhance steric hindrance and influence crystal packing .
Electronic Properties: The 3-cyano group in the trisubstituted chloro analog (CAS 478080-39-6) adds strong electron-withdrawing character, which may polarize the dihydropyridinone ring and increase electrophilicity at specific positions.
Synthetic Considerations: The absence of a cyano group in the target compound simplifies the synthesis compared to the trisubstituted chloro-cyano analog, though bromine’s reactivity may require specialized coupling conditions.
Structurally Related Heterocycles
describes triazole-thione derivatives (e.g., CAS 1349172-90-2, 1349172-92-4) with 4-bromophenyl groups but distinct heterocyclic cores (1,2,4-triazole vs. dihydropyridinone). These compounds exhibit:
- Different hydrogen-bonding profiles: Triazole-thiones can act as hydrogen bond donors via the thione sulfur, unlike the ketone oxygen in dihydropyridinones.
Research Implications and Gaps
- Structural Characterization : X-ray crystallography using programs like SHELXL is critical for elucidating the conformational effects of substituents in these compounds.
- Further Studies : Comparative solubility, stability, and synthetic yield analyses are needed to fully evaluate the impact of substituent variations.
Biological Activity
Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is a dihydropyridine derivative characterized by a bromophenyl group and an ester functional group. Its chemical structure is represented as follows:
- Chemical Formula : C₁₄H₁₂BrNO₃
- CAS Number : 125457223
- Molecular Weight : 316.15 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization to form the dihydropyridine ring. This intermediate is then reacted with methyl acetate to yield the final product .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signaling cascades that regulate cell growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it helps mitigate oxidative damage in cells.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial activity of this compound was conducted using disk diffusion methods. The results indicated that the compound exhibited a dose-dependent inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Study 2: Anticancer Activity Assessment
In vitro assays were performed on various cancer cell lines to assess cytotoxicity. The IC₅₀ values were calculated, showing that this compound had a notable effect on MCF-7 cells with an IC₅₀ of approximately 15 µM, indicating significant anticancer potential compared to control treatments .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli | Other dihydropyridines |
| Anticancer Activity | IC₅₀ ~15 µM on MCF-7 cells | Dihydropyridine derivatives |
| Neuroprotective Potential | Reduces oxidative stress | Compounds with known neuroprotective effects |
Q & A
Q. What are common synthetic routes for preparing Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate?
A typical method involves multi-component condensation reactions. For example, analogs of this compound are synthesized by refluxing p-bromoacetophenone with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. The product is isolated via precipitation, washed with ethanol/water, and crystallized from DMF/ethanol (1:2) . Adjust stoichiometry and reaction time based on substituent reactivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the dihydropyridine ring structure and bromophenyl substitution pattern.
- IR Spectroscopy : To identify carbonyl (C=O) and ester (C-O) functional groups.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis. Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities.
Q. How is purity optimized during synthesis?
Post-reaction purification involves sequential washing (ethanol/water) to remove unreacted ammonium acetate and byproducts. Crystallization from DMF/ethanol mixtures (1:2 ratio) enhances purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
Use a design-of-experiments (DoE) approach:
- Variables : Reflux time (10–20 h), solvent polarity (ethanol vs. methanol), and catalyst load (ammonium acetate).
- Response Surface Methodology (RSM) : Identifies optimal conditions. For similar pyridine derivatives, extending reflux time to 18 hours improved yields by 15% .
- In-situ monitoring : Use TLC or inline FTIR to track reaction progress.
Q. What crystallographic data support the structural assignment of this compound?
Related bromophenyl-pyridine derivatives exhibit triclinic crystal systems (space group P1), with unit cell parameters such as a = 8.4178 Å, b = 13.2352 Å, and c = 15.9610 Å. Hydrogen-bonding networks stabilize the dihydropyridine core. Perform single-crystal XRD and compare packing diagrams with computational models (e.g., Mercury CSD) .
Q. How can biological activity assays be designed to evaluate this compound’s anticancer potential?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
- Structure-Activity Relationship (SAR) : Modify the acetoxy group or bromophenyl substituent to correlate structural changes with activity .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions may arise from assay variability (e.g., cell line heterogeneity) or impurities. Mitigate via:
- Reproducibility checks : Replicate experiments across independent labs.
- Metabolic stability tests : Use liver microsomes to rule out rapid degradation.
- Synchrotron-assisted XRD : Confirm batch-to-batch structural consistency .
Methodological Notes
- Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., ACD/Labs or MestReNova).
- Crystallography : Deposit XRD data in the Cambridge Structural Database (CSD) for community validation.
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate statistical significance (p < 0.05, ANOVA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
